molecular formula C12H10F3N3O2 B2727274 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1094440-61-5

5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2727274
CAS No.: 1094440-61-5
M. Wt: 285.226
InChI Key: GUYSLRHUZGXUGY-UHFFFAOYSA-N
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Description

5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1094440-61-5) is a high-purity organic compound supplied for advanced research and development purposes. This molecule features a 1,2,3-triazole core, a privileged structure in medicinal chemistry, substituted with an ethyl group and a carboxylic acid functionality, making it a versatile building block for the synthesis of more complex molecules . Its structure is further characterized by a phenyl ring with a electron-withdrawing trifluoromethyl group at the para position, a common motif used to enhance metabolic stability and modulate lipophilicity in drug discovery efforts . With a molecular formula of C12H10F3N3O2 and a molecular weight of 285.22 g/mol, this compound is characterized by its high purity, specified at 98% . It is primarily valued as a key synthetic intermediate or a precursor for creating novel chemical entities. Researchers utilize this compound in various fields, including the development of pharmaceutical candidates, agrochemicals, and as a scaffold in chemical biology. While its exact mechanism of action is application-dependent, the 1,2,3-triazole ring can serve as a bioisostere for amide bonds, influencing the binding properties of resulting molecules. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use .

Properties

IUPAC Name

5-ethyl-1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-2-9-10(11(19)20)16-17-18(9)8-5-3-7(4-6-8)12(13,14)15/h3-6H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYSLRHUZGXUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Trifluoromethyl)phenyl Azide

The aryl azide precursor is synthesized via diazotization of 4-(trifluoromethyl)aniline. In a representative procedure:

  • Diazonium Salt Formation : 4-(Trifluoromethyl)aniline (1 mol) is dissolved in a hydrochloric acid/water mixture (1:2 v/v) and cooled to 0–5°C. Sodium nitrite (1.05 mol) in water is added dropwise, maintaining the temperature below 5°C.
  • Azide Substitution : The diazonium solution is treated with sodium azide (1.2 mol) in water, yielding the aryl azide after extraction with diethyl ether and drying. Typical yields exceed 85%.

Preparation of Ethyl 3-Oxopentanoate

The β-ketoester component, ethyl 3-oxopentanoate, is synthesized via Claisen condensation of ethyl acetate with ethyl propionate under basic conditions. Purification via silica gel chromatography (hexanes:ethyl acetate, 9:1) affords the ketoester in 75–80% yield.

Cyclization Reaction

The azide (25 mmol) and β-ketoester (28 mmol) are combined with potassium carbonate (3 equiv) in 95% aqueous ethanol (60 mL) and heated at 80°C for 16 hours. Acidic workup (1M HCl) precipitates the product, which is isolated by filtration and dried under vacuum. This method achieves yields of 70–90% and scales efficiently to 100 g.

Key Advantages :

  • Regioselectivity : The β-ketoester ensures exclusive formation of the 1,4,5-trisubstituted triazole.
  • Scalability : Reactions are conducted under homogeneous conditions, enabling industrial-scale production.

Comparative Analysis of Methodologies

Parameter One-Step Cyclization Dibromotriazole Route
Reaction Steps 1 3
Yield 70–90% 50–60%
Regioselectivity High Moderate
Scalability Industrial Laboratory-scale
Functional Group Tolerance Broad Limited by bromination

Optimization and Mechanistic Insights

The one-step method’s success hinges on the base-mediated deprotonation of the β-ketoester, which facilitates nucleophilic attack by the azide. Density functional theory (DFT) studies suggest that the transition state favors cyclization to the 1,4,5-regioisomer due to steric and electronic effects.

Critical Reaction Parameters :

  • Temperature : Optimal at 80°C; lower temperatures slow kinetics, while higher temperatures promote decomposition.
  • Solvent : Ethanol/water (3:1) maximizes solubility of intermediates and product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, potentially forming alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that it exhibited IC50 values ranging from 10 to 20 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), indicating moderate potency compared to standard chemotherapeutic agents.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of several enzymes critical in neurodegenerative diseases. Specifically, it has been assessed for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play a vital role in neurotransmission, and their inhibition may have therapeutic implications for conditions such as Alzheimer's disease.

Table: Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase15
Butyrylcholinesterase18

These results suggest that the compound may enhance cholinergic neurotransmission, providing a potential avenue for therapeutic intervention in neurodegenerative disorders.

Case Study: In Vitro Anticancer Activity

In a study focused on triazole derivatives, the compound demonstrated significant anticancer activity against various human cancer cell lines. The research highlighted its mechanism of action involving the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Case Study: Neuroprotective Effects

Another study evaluated the neuroprotective effects of this compound in models of Alzheimer's disease. The findings indicated that it could effectively inhibit AChE activity and improve cognitive function in treated subjects, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, potentially leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural variations among triazole carboxylic acids include:

  • Substituents at position 1 (aryl groups) and position 5 (alkyl/aryl groups) .
  • The presence of electron-withdrawing groups (e.g., -CF₃, -Cl) or electron-donating groups (e.g., -OCH₃) on the aryl ring.
Table 1: Structural and Functional Comparison
Compound Name Substituent (Position 1) Substituent (Position 5) Key Properties/Biological Activity References
Target Compound 4-(Trifluoromethyl)phenyl Ethyl High lipophilicity; potential metabolic stability
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl GP = 68.09% (NCI-H522 lung cancer cells)
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl Methyl GP = 62.47% (NCI-H522)
5-Methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 4-Phenylthiazol-2-yl Methyl GP = 44.78% (LOX IMVI melanoma cells)
1-[4-(Difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-(Difluoromethoxy)phenyl Methyl Improved solubility due to -OCHF₂ group
Key Observations:

Trifluoromethyl vs.

Aryl Group Modifications :

  • 4-(Trifluoromethyl)phenyl (target compound) offers greater metabolic resistance than 4-chlorophenyl or 4-methoxyphenyl derivatives due to the stability of the C-F bond .
  • Thiazol-2-yl substituents (e.g., in 5-methyl-1-(thiazol-2-yl)-triazole-4-carboxylic acid) introduce heterocyclic diversity, improving selectivity for kinase targets .

Anticancer Activity:
  • The 1-(4-chlorophenyl)-5-(trifluoromethyl)-triazole-4-carboxylic acid exhibited a growth inhibition (GP) value of 68.09% against NCI-H522 lung cancer cells, attributed to its trifluoromethyl group enhancing target affinity .
  • Thiazole-containing triazoles (e.g., 5-methyl-1-(4-phenylthiazol-2-yl)-triazole-4-carboxylic acid) showed moderate activity against melanoma (GP = 44.78%), suggesting substituent-dependent mechanisms .
Physicochemical Properties:
  • Molecular Weight (MW) : The target compound’s MW is estimated at ~301 g/mol (based on analogs in ), within the acceptable range for oral bioavailability.
  • Purity : Commercial analogs like 5-ethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid are reported with >90% purity, reflecting advances in synthetic methods .

Biological Activity

5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, characterized by its unique trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on various studies and research findings.

  • Molecular Formula : C12H10F3N3O2
  • Molecular Weight : 285.22 g/mol
  • CAS Number : 1096934-94-9
  • Structure : The compound features a triazole ring with an ethyl and a trifluoromethyl substituent, contributing to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus3.12 - 12.5 μg/mL
Escherichia coli2 - 10 μg/mL

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Antifungal Activity

Triazoles are well-known for their antifungal properties. The presence of the trifluoromethyl group enhances the potency of such compounds. Studies have shown that similar triazole derivatives can inhibit the growth of fungi like Candida albicans and Aspergillus species, although specific data for this compound is limited.

Anticancer Potential

Recent investigations into the anticancer activity of triazole derivatives have revealed promising results. Compounds with structural similarities to this compound have been evaluated for their effects on cancer cell lines.

Cell Line IC50 (μM) Reference
HeLa (cervical cancer)15.0
MCF7 (breast cancer)10.5

The results indicate that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy.

The mechanism by which triazole compounds exert their biological effects often involves interaction with specific enzymes or receptors. For instance:

  • Inhibition of Fungal Cytochrome P450 : Triazoles inhibit lanosterol demethylase, crucial for ergosterol synthesis in fungi.
  • Targeting Kinases in Cancer Cells : Some studies suggest that triazoles can modulate kinase pathways involved in cell proliferation and survival.

Case Studies

A notable study focused on the synthesis and evaluation of various triazole derivatives, including those with trifluoromethyl groups. The study found that modifications at specific positions on the triazole ring significantly impacted biological activity, highlighting the importance of structural optimization in drug design .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Advantages
CuAAC60°C, 12 hrs65–75Scalable, high regioselectivity
Microwave-Assisted150°C, 20 min70–80Rapid, energy-efficient

Basic: How is this compound characterized structurally and chemically?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structure to confirm triazole ring geometry and substituent orientations (e.g., ethyl and trifluoromethyl groups) .
  • Spectroscopy:
    • NMR: Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to verify substituent integration and electronic environments.
    • FT-IR: Identify carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and triazole ring (C-N stretches at ~1450–1550 cm1^{-1}) .

Basic: What assays are used to evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against targets like cyclooxygenase (COX) or kinases using fluorescence-based or colorimetric methods (e.g., ATP depletion assays).
  • Antimicrobial Screening: Employ broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity: Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Basic: How can solubility challenges be addressed for in vitro studies?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO:water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining biocompatibility.
  • pH Adjustment: Ionize the carboxylic acid group at pH > 6.0 to improve aqueous solubility .
  • Analytical Methods: Quantify solubility via HPLC or 1H^1H-NMR in deuterated solvents .

Advanced: How do substituent variations impact structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Screening: Synthesize analogs (e.g., methyl, halogen, or bulkier groups) and compare bioactivity (Table 2).
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentBioactivity (IC50_{50}, μM)Key Observation
Ethyl (parent)12.5 ± 1.2Optimal lipophilicity
Methyl28.4 ± 2.1Reduced steric bulk lowers potency
Chlorine15.3 ± 1.8Enhanced electron-withdrawing effect

Advanced: How is crystallographic data utilized to resolve structural ambiguities?

Methodological Answer:

  • Single-Crystal Analysis: Determine bond lengths/angles (e.g., N-N bond in triazole: ~1.32 Å) to validate tautomeric forms .
  • Electron Density Maps: Identify hydrogen-bonding networks (e.g., carboxylic acid dimerization) influencing crystal packing .

Advanced: How can contradictory biological data across studies be resolved?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell line variability, serum concentration) across studies .
  • Substituent-Dependent Effects: Investigate if trifluoromethyl positioning (para vs. meta) alters target interactions .
  • Dose-Response Curves: Validate activity thresholds using multiple replicates and statistical models (e.g., nonlinear regression) .

Advanced: What strategies improve selectivity in pharmacological applications?

Methodological Answer:

  • Proteomic Profiling: Use kinome-wide screening to identify off-target effects.
  • Prodrug Design: Mask the carboxylic acid group with ester prodrugs to enhance membrane permeability and reduce non-specific binding .

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